![molecular formula C15H14N4O2S B7718422 N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide](/img/structure/B7718422.png)
N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide
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Overview
Description
“N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . It also contains a thiazole ring, which is another type of heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the oxadiazole and thiazole rings, followed by the attachment of the amide group . The synthesis process can involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex, depending on the specific conditions and reagents used. The oxadiazole and thiazole rings in the molecule can undergo various reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The solubility of the compound in various solvents can be determined using solubility tests .Scientific Research Applications
Pharmaceutical Industry
This compound, due to its imidazole ring, could be used in the development of new drugs. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Discovery
The compound’s 1,2,4-oxadiazole ring is of high importance in various scientific areas including drug discovery . It could be used as a core structure in the synthesis of new therapeutic agents.
Antiviral Research
The compound could be used in the development of antiviral molecules. For instance, honokiol analogues, which are similar in structure, have been synthesized and examined for their antiviral entry activities against SARS-CoV-2 .
Anticancer Research
The compound could potentially be used in anticancer research. Derivatives of similar compounds have been evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .
Development of Scintillating Materials
The 1,2,4-oxadiazole ring in the compound is also used in the development of scintillating materials . These materials are used in radiation detectors, which have applications in medical imaging, industrial inspection, and security.
Dyestuff Industry
The 1,2,4-oxadiazole ring is also used in the dyestuff industry . It could be used in the synthesis of dyes and pigments.
Future Directions
properties
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-11(20)17-15-16-9(2)12(22-15)14-18-13(19-21-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWYZFYHSSQPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide |
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